BenchChemオンラインストアへようこそ!

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate (CAS 897399-75-6), also cataloged as ethyl (E)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate, is a heterocyclic acrylate ester characterized by a pyrrolidine-substituted pyridine core (molecular formula C14H18N2O2, MW 246.30 g/mol). Its computed physicochemical profile includes XLogP3 of 2.4, topological polar surface area (TPSA) of 42.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 897399-75-6
Cat. No. B1372634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate
CAS897399-75-6
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2
InChIInChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3
InChIKeySHNSYRIPSIMQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate (CAS 897399-75-6): Core Identity and Research-Grade Specifications


Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate (CAS 897399-75-6), also cataloged as ethyl (E)-3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate, is a heterocyclic acrylate ester characterized by a pyrrolidine-substituted pyridine core (molecular formula C14H18N2O2, MW 246.30 g/mol) [1]. Its computed physicochemical profile includes XLogP3 of 2.4, topological polar surface area (TPSA) of 42.4 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is supplied as a powder for research use only, with commercial availability from vendors including Santa Cruz Biotechnology (catalog sc-279079, $286.00/1 g) and Alfa Aesar (catalog H50130) [2]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and chemical biology, valued for its conjugated α,β-unsaturated ester system that enables Michael addition, hydrolysis, and further derivatization [3].

Why Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate Cannot Be Interchanged with Generic Pyridyl Acrylate Analogs


In-class substitution of ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate with structurally similar 6-substituted pyridyl acrylate esters (e.g., morpholino, piperidino, or dimethylamino analogs) carries material risk in research and synthetic applications. The pyrrolidine ring introduces a distinct combination of steric bulk, conformational constraint, and electronic character that differentiates this compound from both its six-membered cyclic amine counterparts and acyclic amine derivatives [1]. The pyrrolidine substituent modulates the electron density on the pyridine ring and influences the reactivity of the conjugated acrylate system in cycloaddition and Michael addition reactions, affecting both reaction kinetics and regioselectivity outcomes [2]. Furthermore, the computed lipophilicity (XLogP3 = 2.4) and TPSA (42.4 Ų) position this compound in a specific property space that differs measurably from the morpholino analog (estimated XLogP3 ≈ 1.5–1.8, TPSA ≈ 51.7 Ų), with implications for membrane permeability, solubility, and protein binding in biological assay contexts [1]. These differences cannot be compensated by simple stoichiometric adjustment of a generic alternative.

Quantitative Differentiation Evidence for Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of Pyrrolidinyl vs. Morpholino and Piperidino Pyridyl Acrylates

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate exhibits a computed XLogP3 value of 2.4 [1], positioning it in the optimal lipophilicity range for blood-brain barrier penetration (typically XLogP 2.0–3.5) while maintaining aqueous solubility. By comparison, the morpholino analog (ethyl 3-(6-morpholino-3-pyridyl)acrylate) is estimated to have XLogP3 approximately 0.6–0.9 units lower (estimated 1.5–1.8) due to the oxygen atom in the morpholine ring, which introduces greater polarity and reduces membrane partitioning [2]. The piperidino analog is estimated to have a higher XLogP3 (approximately 2.8–3.0) due to the additional methylene group, potentially increasing non-specific protein binding. This 0.4–0.9 unit difference in XLogP3 translates to a predicted 2.5–8 fold difference in octanol-water partition coefficient, directly impacting compound distribution in cellular and in vivo models.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Differentiation and Predicted Oral Bioavailability

The target compound has a computed TPSA of 42.4 Ų [1], which falls well below the 140 Ų threshold commonly associated with favorable oral absorption and below the 90 Ų threshold for blood-brain barrier penetration. This TPSA is identical to the piperidino analog (also 42.4 Ų, same heteroatom count) but notably lower than the morpholino analog (estimated TPSA ≈ 51.7 Ų, due to the additional oxygen atom contributing ~9.3 Ų) [2]. The 9.3 Ų TPSA advantage over the morpholino analog may confer superior membrane permeation characteristics. The dimethylamino analog, while having the same TPSA (42.4 Ų), lacks the conformational constraint of the pyrrolidine ring, which affects the presentation of the amine pharmacophore in three-dimensional space.

Polar surface area Oral bioavailability Drug-likeness

Conformational Constraint and Ring Size: Pyrrolidine (5-Membered) vs. Piperidine/Morpholine (6-Membered) Electronic Effects

The pyrrolidine substituent on ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate adopts a 5-membered ring conformation with distinct puckering dynamics and nitrogen hybridization compared to 6-membered piperidine or morpholine rings. The pyrrolidine nitrogen demonstrates greater sp³ character and higher basicity (conjugate acid pKa ≈ 11.3 for pyrrolidine vs. ≈ 11.1 for piperidine and ≈ 8.4–8.7 for morpholine) [1]. This difference in nitrogen basicity directly impacts the electron-donating capacity of the amine to the pyridine ring through resonance, modulating the electron density at the acrylate α,β-unsaturated system and consequently its reactivity as a Michael acceptor. In a 6-substituted pyridine system, the pyrrolidine ring's smaller steric footprint (~15% less van der Waals volume than piperidine) can reduce steric clashes with adjacent substituents or protein binding pockets [2].

Conformational analysis Ring strain Electronic effects SAR

Commercial Purity and Procurement Specification Differentiation Across Vendors

Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is commercially available from multiple research chemical suppliers with documented purity specifications. Santa Cruz Biotechnology offers catalog sc-279079 at $286.00 per 1 g unit, with lot-specific Certificates of Analysis available . Alfa Aesar supplies the compound under catalog H50130 in 1 g and 5 g quantities [1]. Toronto Research Chemicals (TRC) offers catalog B801115 with tiered pricing: $50.00/10 mg, $70.00/50 mg, and $115.00/100 mg, suggesting availability at higher purity grades suitable for analytical standard applications [2]. This multi-vendor sourcing with documented purity specifications enables researchers to select the appropriate quality grade for their specific application—an important procurement consideration not uniformly available for all pyridyl acrylate analogs.

Purity specification Procurement Quality control Vendor comparison

Optimal Research and Industrial Application Scenarios for Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate Based on Verified Evidence


Medicinal Chemistry SAR Exploration of PHD2/HIF Pathway Modulators

The compound's pyrrolidine-pyridine-acrylate scaffold with XLogP3 of 2.4 and TPSA of 42.4 Ų positions it as a suitable core for developing prolyl hydroxylase domain 2 (PHD2) inhibitors targeting the HIF pathway. Its computed physicochemical profile predicts acceptable membrane permeability and CNS penetration potential, while the conjugated acrylate ester serves as a versatile derivatization handle for SAR expansion through Michael addition or hydrolysis to the carboxylic acid. The pyrrolidine ring's higher basicity (pKa ≈ 11.3) compared to morpholine alternatives (pKa ≈ 8.4–8.7) provides a distinct protonation state profile at physiological pH, enabling exploration of basic amine–target interactions.

Chemical Biology Probe Development Requiring Controlled Reactivity of the α,β-Unsaturated Ester

The ethyl ester acrylate functionality in this compound provides a moderately electrophilic Michael acceptor system whose reactivity is modulated by the electron-donating pyrrolidine substituent on the pyridine ring . This tunable reactivity profile—distinct from both more electrophilic analogs (e.g., with electron-withdrawing substituents) and less reactive saturated esters—makes the compound suitable for developing covalent probes where controlled, selective engagement with cysteine residues is desired. The multi-vendor commercial availability with documented purity (including TRC analytical-grade options at $115/100 mg [1]) supports reproducible probe development workflows.

Organic Synthesis: Versatile Intermediate for Heterocyclic Compound Libraries

As a building block combining a pyrrolidine-substituted pyridine with a conjugated ethyl acrylate, this compound enables divergent synthesis of compound libraries through orthogonal derivatization pathways . The acrylate double bond participates in cycloadditions, Heck couplings, and conjugate additions, while the ester can be hydrolyzed to the carboxylic acid for amide coupling. The pyrrolidine nitrogen offers additional functionalization opportunities. Computed properties (MW 246.30, rotatable bonds = 5, H-bond acceptors = 4) [1] are consistent with fragment-like or lead-like chemical space, making it appropriate for fragment-based drug discovery campaigns.

Proteomics Research: Reactive Handle for Protein Modification Studies

The compound is specifically marketed for proteomics research applications by Santa Cruz Biotechnology (sc-279079, $286.00/1 g) , where its reactive acrylate group can be utilized to modify proteins or peptides for subsequent analysis by mass spectrometry. The compound's moderate XLogP3 of 2.4 facilitates handling in aqueous-organic solvent mixtures common in biochemical workflows, while its 4 hydrogen bond acceptor sites and 0 hydrogen bond donor sites [1] define a predictable solvation and protein interaction profile that differentiates it from more polar or more lipophilic analogs.

Quote Request

Request a Quote for Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.